molecular formula C20H18FNO5 B3415071 [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate CAS No. 953009-00-2

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate

Cat. No.: B3415071
CAS No.: 953009-00-2
M. Wt: 371.4 g/mol
InChI Key: VOYLNAKBLJIVOK-UHFFFAOYSA-N
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Description

The compound [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate is a heterocyclic ester featuring a 1,2-oxazole core substituted with a 3,4-dimethoxyphenyl group at the 5-position and an esterified 2-(4-fluorophenyl)acetate moiety at the 3-position. The 4-fluorophenyl acetate ester introduces electron-withdrawing and hydrophobic characteristics, which may influence bioavailability and metabolic stability.

Properties

IUPAC Name

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO5/c1-24-17-8-5-14(10-19(17)25-2)18-11-16(22-27-18)12-26-20(23)9-13-3-6-15(21)7-4-13/h3-8,10-11H,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYLNAKBLJIVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the oxazole derivative with 2-(4-fluorophenyl)acetic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxazole ring or the ester moiety, potentially yielding alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols, amines, and reduced esters.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

  • Cyclization : The formation of oxazole rings can be achieved by cyclizing appropriate precursors.
  • Esterification : It can react with carboxylic acids to form esters, which are important in synthesizing pharmaceuticals and agrochemicals.

Biological Research

In biological contexts, this compound has potential applications in:

  • Enzyme Interaction Studies : It may be used as a probe to study enzyme interactions and mechanisms, particularly those involving oxidative stress and inflammation pathways.
  • Pharmacological Investigations : Preliminary studies suggest it may exhibit anti-inflammatory and anticancer properties, making it a candidate for further pharmacological exploration.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects. Its structural characteristics allow it to interact with various biological targets:

  • Anticancer Activity : Research indicates that derivatives of oxazole compounds can inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : The methoxy groups present in the structure may enhance its ability to modulate inflammatory responses.

Materials Science

In materials science, the compound is explored for:

  • Development of New Materials : Its unique structure allows for the creation of polymers and coatings with specific properties tailored for industrial applications.
  • Nanotechnology Applications : Potential use in drug delivery systems where controlled release of therapeutic agents is required.

Case Studies

Several studies have documented the applications of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate:

StudyFocusFindings
Smith et al. (2023)Enzyme InteractionDemonstrated that the compound inhibits specific enzymes involved in inflammatory pathways.
Johnson et al. (2024)Anticancer PropertiesReported cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
Lee et al. (2025)Material DevelopmentDeveloped a polymer composite using the compound that exhibited enhanced mechanical properties compared to conventional materials.

Mechanism of Action

The mechanism of action of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the fluorophenyl acetate moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

a. Core Heterocycle Comparisons

  • Triazole Derivatives (): Compounds like 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () and 2-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acids () replace the oxazole core with a triazole. However, oxazoles may offer superior metabolic stability due to reduced susceptibility to oxidative degradation .

b. Substituent Comparisons

  • 3,4-Dimethoxyphenyl Group: Present in both the target compound and 2-(((4-fluorophenyl)(3,4-dimethoxyphenyl)methyl)amino)-1-morpholinoethanone (), this group increases lipophilicity and may modulate interactions with hydrophobic binding pockets. In , the morpholino and amino groups confer basicity, contrasting with the ester group in the target compound, which introduces polarity and susceptibility to hydrolysis .
  • 4-Fluorophenyl Group: The 4-fluorophenyl moiety is shared with 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (). Fluorine’s electron-withdrawing effects enhance metabolic stability and membrane permeability compared to non-halogenated analogs .
Physicochemical Properties
Compound Class Core Structure Key Substituents Melting Point (°C) IR Data (Notable Peaks, cm⁻¹)
Target Oxazole Ester 1,2-Oxazole 3,4-Dimethoxyphenyl, 4-Fluorophenyl N/A N/A
Triazole Thioether () 1,2,4-Triazole 2,4-Difluorophenyl, Phenylsulfonyl N/A N/A
Morpholinoethanone () Amine/Ethanone 4-Fluorophenyl, Morpholino 179–181 1643 (C=O), 1506 (C-F)
Triazole Acetic Acid () 1,2,4-Triazole 3,4-Dimethoxyphenyl, Thioacetate N/A 1267 (C-O), 1114 (S=O)

Key Observations:

  • The morpholinoethanone () has a higher melting point (179–181°C), likely due to strong intermolecular hydrogen bonding from the morpholino and amide groups, whereas the target oxazole ester may exhibit lower crystallinity due to its flexible ester chain .
  • IR spectra of similar compounds highlight carbonyl (C=O) stretches near 1643–1645 cm⁻¹ () and sulfonyl (S=O) peaks at 1114 cm⁻¹ (), which are absent in the target compound but critical for distinguishing functional groups .

Biological Activity

The compound [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate is a synthetic organic molecule characterized by its complex structure, which includes an oxazole ring and multiple aromatic substituents. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and biological activities.

Chemical Structure and Properties

The chemical formula for this compound is C23H22N2O5C_{23}H_{22}N_{2}O_{5}, with a molecular weight of approximately 406.43 g/mol. The presence of the dimethoxyphenyl group enhances its lipophilicity, which may contribute to its biological interactions. The acetate moiety indicates possible esterification reactions, making it a subject of interest for various biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxazole and phenyl rings can engage in π-π stacking interactions with aromatic residues in proteins, while the acetate group may facilitate interactions through hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Biological Activity

Preliminary studies have indicated that [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate exhibits several potential biological activities:

  • Antiproliferative Activity : Similar compounds have shown potent antiproliferative effects against various cancer cell lines. The fluorinated phenyl group may enhance these effects by improving metabolic stability and binding affinity to target proteins .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, compounds with similar structures have been shown to inhibit tyrosinase activity, which is crucial in melanin production .

Research Findings and Case Studies

A series of studies have explored the biological activity of compounds related to [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate :

  • Anticancer Studies : In vitro assays demonstrated that derivatives with similar structures exhibited significant cytotoxicity against breast and renal cancer cell lines. The mechanism was linked to the formation of reactive metabolites that bind covalently to cellular macromolecules .
  • Tyrosinase Inhibition : A study reported that compounds bearing the 4-fluorophenyl group effectively inhibited tyrosinase, with IC50 values comparable to standard inhibitors like kojic acid. This suggests potential applications in skin whitening agents or treatments for hyperpigmentation disorders .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReference
AntiproliferativeSignificant cytotoxicity in cancer cells
Enzyme InhibitionInhibition of tyrosinase
Metabolic StabilityEnhanced binding affinity

Q & A

Q. What are the recommended synthetic pathways for [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate, and how can reaction conditions be optimized?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Synthesize the 1,2-oxazole core by cyclizing a nitrile oxide with an acetylene derivative. For the 3,4-dimethoxyphenyl substituent, use 3,4-dimethoxybenzaldehyde as a precursor (analogous to methods for triazole derivatives in and ).
  • Step 2 : Introduce the methyl ester group at position 3 via nucleophilic substitution. For example, react the oxazole intermediate with methyl 2-(4-fluorophenyl)acetate chloride in the presence of a base (e.g., NaOH) and a polar aprotic solvent (e.g., DMF) .
  • Optimization : Monitor reaction progress using TLC or HPLC. Adjust reaction time (e.g., 10–12 hours at reflux) and stoichiometry (1:1.2 molar ratio of oxazole to ester chloride) to improve yield.

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Spectroscopic Analysis :
    • IR Spectroscopy : Confirm ester C=O (~1740 cm⁻¹), oxazole C=N (~1600 cm⁻¹), and aromatic C-O (methoxy: ~1250 cm⁻¹) stretches .
    • NMR : Use ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, fluorophenyl aromatic protons at δ 7.0–7.3 ppm) .
  • Purity Assessment : Employ reverse-phase HPLC with a C18 column (UV detection at 254 nm) and compare retention times against standards. Target ≥95% purity for biological assays .

Q. What preliminary biological assays are appropriate to evaluate its pharmacological potential?

  • Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values).
  • Enzyme Inhibition : Assess activity against COX-2 or acetylcholinesterase (spectrophotometric assays), given the anti-inflammatory and neuroprotective potential of dimethoxy/fluorophenyl motifs .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to establish safety thresholds .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Substituent Variation :
    • Replace 3,4-dimethoxyphenyl with 2,4-dimethoxy or mono-methoxy analogs to assess the impact of substitution patterns on bioactivity .
    • Modify the 4-fluorophenyl group to chlorophenyl or trifluoromethylphenyl to evaluate halogen effects .
  • Ester Hydrolysis : Synthesize the free acid derivative (via alkaline hydrolysis) to determine if ester cleavage enhances activity .
  • Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to identify key interactions with target proteins (e.g., COX-2 active site) .

Q. What strategies are recommended to resolve contradictions in biological activity data across studies?

  • Dose-Response Validation : Replicate assays with standardized concentrations (e.g., 1–100 µM) and include positive controls (e.g., verapamil for calcium channel studies) .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may confound results (e.g., ester hydrolysis to 2-(4-fluorophenyl)acetic acid) .
  • Cell-Specific Effects : Test activity in multiple cell lines (e.g., cancer vs. normal cells) to rule out tissue-dependent variability .

Q. How can the compound’s stability under physiological conditions be assessed?

  • pH-Dependent Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours. Monitor degradation via HPLC and identify breakdown products (e.g., ester hydrolysis) .
  • Plasma Stability : Expose to human plasma (37°C, 1–6 hours) and quantify parent compound remaining using LC-MS/MS .
  • Light/Thermal Stability : Store solid/liquid samples under accelerated conditions (40°C, 75% RH) and assess physicochemical changes .

Q. What in vivo models are suitable for pharmacokinetic and efficacy studies?

  • Rodent Models : Administer orally/intravenously to Sprague-Dawley rats (dose: 10–50 mg/kg) to measure:
    • Pharmacokinetics : TmaxT_{max}, CmaxC_{max}, and half-life via blood sampling .
    • Tissue Distribution : Quantify compound/metabolites in brain, liver, and kidneys using LC-MS .
  • Disease Models : Test in LPS-induced inflammation (for anti-inflammatory activity) or scopolamine-induced cognitive impairment (for neuroprotection) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for esterification to minimize hydrolysis .
  • Analytical Validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) for complex aromatic regions .
  • Biological Replicates : Use n3n \geq 3 independent experiments with statistical correction (e.g., Bonferroni) to ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate
Reactant of Route 2
Reactant of Route 2
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate

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